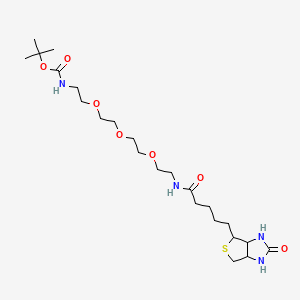

Biotin-PEG3-CH2CH2NHBoc

Description

Contextualizing Biotin (B1667282) as a Molecular Tag in Advanced Research

Biotin, also known as Vitamin B7, is a small, water-soluble molecule that serves as a vital coenzyme in metabolic pathways. addgene.orgnih.gov In the realm of chemical biology, its primary utility stems from its extraordinarily strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin. creative-proteomics.comidtdna.com This bond, with a dissociation constant (Kd) in the femtomolar range (≈10⁻¹⁵ M), is one of the most robust non-covalent interactions known in nature. idtdna.comgbiosciences.com

This high-affinity interaction forms the basis of biotin's use as a molecular tag. creative-proteomics.com By covalently attaching biotin to a molecule of interest—a process known as biotinylation—researchers can effectively "tag" it for a variety of applications. wikipedia.org These applications include:

Purification: Biotinylated molecules can be readily isolated from complex mixtures using affinity chromatography with immobilized avidin or streptavidin. wikipedia.org

Detection: The presence and quantity of a biotinylated target can be determined using enzyme-linked immunosorbent assays (ELISA), Western blotting, and other immunoanalytical methods where avidin or streptavidin is conjugated to a reporter enzyme or fluorescent probe. gbiosciences.comwikipedia.org

Localization: Biotin tagging enables the visualization of molecules within cells and tissues through microscopy techniques. gbiosciences.com

The small size of the biotin molecule (244.31 g/mol ) is a significant advantage, as it is unlikely to interfere with the natural function of the biomolecule it is attached to. gbiosciences.comwikipedia.org

Role of Polyethylene (B3416737) Glycol (PEG) Spacers in Bioconjugation Design

While the biotin tag provides the specific binding handle, a spacer arm is often required to bridge the biotin and the target molecule. Polyethylene glycol (PEG) is a widely used spacer in bioconjugation for several key reasons. chempep.comlifetein.com PEG is a synthetic polymer composed of repeating ethylene (B1197577) oxide units, and its inclusion in a linker imparts several beneficial properties:

Increased Solubility: PEG is highly hydrophilic, and incorporating a PEG spacer can increase the water solubility of hydrophobic molecules, which is particularly useful for biological applications in aqueous environments. axispharm.comlumiprobe.cominterchim.fr

Reduced Steric Hindrance: The flexible and extended nature of the PEG chain acts as a spacer to physically separate the biotin from the attached biomolecule. This separation minimizes the risk of the biomolecule's bulkiness obstructing the biotin's access to the binding pocket of avidin or streptavidin. biochempeg.comaatbio.combpsbioscience.com

Biocompatibility and Low Immunogenicity: PEG is non-toxic and generally does not elicit an immune response, making it suitable for in vivo and in vitro applications. chempep.comthermofisher.com

Flexibility: The rotational freedom of the C-O bonds in the PEG backbone provides conformational flexibility, which can facilitate optimal orientation for binding interactions. chempep.cominterchim.fr

The length of the PEG spacer can be precisely controlled by using monodisperse PEG derivatives, which are pure compounds with a specific number of ethylene glycol units, rather than a mixture of different chain lengths. miamivalleyjails.orgmsesupplies.com This allows for the fine-tuning of the spacer length to optimize the function of the conjugate for a specific assay. thermofisher.com

Specificity of Biotin-PEG3-CH2CH2NHBoc within Bioconjugation Linker Chemistry

Biotin-PEG3-CH2CH2NHBoc is a heterobifunctional linker, meaning it has two different reactive ends connected by a spacer. Its structure consists of:

A biotin moiety for high-affinity binding to streptavidin/avidin.

A short, monodisperse PEG3 spacer (three ethylene glycol units) to enhance solubility and reduce steric hindrance. biochempeg.combpsbioscience.com

A terminal primary amine group that is protected by a tert-butyloxycarbonyl (Boc) group .

The key to this compound's specificity lies in the Boc-protected amine. The Boc group is a common protecting group in organic synthesis. It is stable under many reaction conditions but can be readily removed under mild acidic conditions (e.g., using trifluoroacetic acid, TFA). medkoo.combiochempeg.com

This feature allows for a controlled, stepwise conjugation strategy. The molecule can be attached to a target via its biotin end or another functional group, while the amine remains protected. Subsequently, the Boc group can be removed to expose the primary amine (-NH2), which can then be reacted with another molecule, such as one containing a carboxylic acid or an N-hydroxysuccinimide (NHS) ester. medkoo.combiochempeg.com This controlled reactivity is crucial for synthesizing complex bioconjugates or for attaching molecules to surfaces in a specific orientation.

Overview of Research Utility and Methodological Impact

The unique structure of Biotin-PEG3-CH2CH2NHBoc makes it a valuable tool in various research areas, including drug discovery, proteomics, and nanotechnology. msesupplies.combiochempeg.com Its primary methodological impact is enabling the creation of well-defined bioconjugates. For instance, it can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where one end of the linker binds to a target protein and the other to an E3 ligase, requiring precise chemical handles. biochempeg.commedchemexpress.com

The Boc-protected amine allows for orthogonal ligation strategies, where different parts of a complex molecular assembly can be brought together in a controlled sequence. The hydrophilic PEG spacer ensures that the resulting conjugates remain soluble and functional in biological media. lifetein.comlumiprobe.com

Interactive Data Tables

Physicochemical Properties of Biotin-PEG3-CH2CH2NHBoc and Related Compounds

| Property | Biotin-PEG3-CH2CH2NHBoc | Biotin-PEG3-Amine (deprotected form) |

| Molecular Formula | C₂₃H₄₂N₄O₇S calpaclab.comcalpaclab.com | C₁₈H₃₄N₄O₅S biochempeg.compurepeg.com |

| Molecular Weight | 518.67 g/mol calpaclab.comcalpaclab.com | 418.55 - 418.6 g/mol biochempeg.compurepeg.com |

| Appearance | White solid calpaclab.comcalpaclab.com | Solid, Pale Yellow to Pale Beige chemicalbook.com |

| Solubility | Soluble in DMSO, DMF laysanbio.comcreativepegworks.com | Soluble in water, DMSO bpsbioscience.com |

| Storage Conditions | -18°C to -20°C, keep dry and avoid light calpaclab.comcalpaclab.com | -5°C to -20°C, keep dry biochempeg.combpsbioscience.com |

| Key Feature | Boc-protected terminal amine biochempeg.com | Free terminal primary amine biochempeg.com |

Note: Data is compiled from various supplier and chemical database sources. Slight variations may exist between different manufacturers.

Functional Comparison of Linker Components

| Component | Primary Function | Key Benefit in Biotin-PEG3-CH2CH2NHBoc |

| Biotin | High-affinity ligand for streptavidin/avidin. idtdna.com | Provides a highly specific and strong anchor for detection, purification, or immobilization. wikipedia.org |

| PEG3 Spacer | Hydrophilic, flexible spacer. chempep.com | Increases aqueous solubility, reduces aggregation, and minimizes steric hindrance for efficient biotin-streptavidin binding. lifetein.comaxispharm.com |

| Boc-Protected Amine | Temporarily masked reactive group. medkoo.com | Allows for controlled, sequential conjugation by deprotection under specific acidic conditions, enabling orthogonal chemistry. biochempeg.combiochempeg.com |

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42N4O7S/c1-23(2,3)34-22(30)25-9-11-32-13-15-33-14-12-31-10-8-24-19(28)7-5-4-6-18-20-17(16-35-18)26-21(29)27-20/h17-18,20H,4-16H2,1-3H3,(H,24,28)(H,25,30)(H2,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGWQQXHARZYIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42N4O7S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Bioconjugation Strategies Employing Biotin Peg3 Ch2ch2nhboc

Principles of Biotinylation via the Boc-Protected Amine Moiety

The design of Biotin-PEG3-CH2CH2NHBoc incorporates a tert-butyloxycarbonyl (Boc) protecting group on the terminal amine. This feature is central to a controlled, two-step biotinylation strategy.

Deprotection Chemistry of the Boc Group

The initial and critical step in utilizing Biotin-PEG3-CH2CH2NHBoc is the removal of the Boc protecting group to expose the reactive primary amine. The Boc group is renowned for its stability under a wide range of conditions, yet it can be readily cleaved under acidic conditions. nih.gov This selective removal is a cornerstone of its utility in multi-step organic synthesis and bioconjugation.

The deprotection is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). jk-sci.com The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which facilitates the departure of the stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate then spontaneously decarboxylates to yield the free primary amine. masterorganicchemistry.com

Common Reagents and Conditions for Boc Deprotection:

| Reagent | Solvent | Temperature | Typical Reaction Time |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 30 minutes - 2 hours |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | Room Temperature | 1 - 4 hours |

| Formic Acid | Water | Room Temperature | 12 - 24 hours |

This table presents a summary of common conditions and is not exhaustive. The optimal conditions can vary depending on the substrate.

The choice of deprotection conditions can be critical to avoid unwanted side reactions with other sensitive functional groups within the biomolecule to be labeled. The relatively mild conditions required for Boc removal make it compatible with many biological molecules.

Subsequent Reactivity of the Primary Amine

Upon successful deprotection, the newly exposed primary amine of the resulting Biotin-PEG3-CH2CH2NH2 becomes a versatile nucleophile for a variety of conjugation chemistries. Primary amines are one of the most common targets for bioconjugation due to their prevalence on the surface of proteins (at the N-terminus and on lysine (B10760008) residues) and their robust reactivity. thermofisher.comnih.gov

The primary amine can readily react with various electrophilic functional groups to form stable covalent bonds. Common reaction partners include:

N-hydroxysuccinimide (NHS) esters: These are widely used amine-reactive reagents that form stable amide bonds upon reaction with primary amines at physiological to slightly alkaline pH (7.2-9). thermofisher.com

Isothiocyanates: These react with primary amines to form stable thiourea (B124793) linkages.

Aldehydes: Through reductive amination, aldehydes can be coupled to primary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form a stable secondary amine bond. nih.gov

The efficiency of these conjugation reactions is influenced by factors such as pH, temperature, and the concentration of the reactants. The choice of conjugation chemistry will depend on the specific biomolecule being targeted and the desired stability of the resulting linkage.

Linker Design Considerations with Biotin-PEG3-CH2CH2NHBoc

The linker region of a biotinylating agent plays a crucial role in the success of the subsequent applications. The PEG3 (triethylene glycol) spacer in Biotin-PEG3-CH2CH2NHBoc is specifically designed to address key challenges in bioconjugation.

Steric Hindrance Mitigation and Solubility Enhancement through PEG3 Spacer

The incorporation of a polyethylene (B3416737) glycol (PEG) spacer offers significant advantages in bioconjugation. The PEG3 unit in this linker provides a flexible and hydrophilic arm that extends the biotin (B1667282) moiety away from the surface of the conjugated biomolecule. aatbio.comlumiprobe.com This extension is critical for mitigating steric hindrance, which can otherwise prevent the bulky avidin (B1170675) or streptavidin proteins from efficiently binding to the biotin. tue.nlresearchgate.net The flexibility of the PEG chain allows the biotin to adopt an optimal orientation for binding. nih.gov

Furthermore, PEG is a highly hydrophilic polymer. The presence of the PEG3 spacer significantly enhances the aqueous solubility of the biotinylating reagent and, more importantly, of the resulting biotinylated biomolecule. bpsbioscience.combiochempeg.com This is particularly beneficial when working with proteins or other biomolecules that may have a tendency to aggregate upon modification with hydrophobic linkers. aatbio.com

Properties Conferred by the PEG3 Spacer:

| Property | Benefit in Bioconjugation |

| Increased Hydrophilicity | Enhances solubility of the biotinylated molecule, reducing aggregation. creativepegworks.com |

| Flexibility | Allows for optimal positioning of the biotin for binding to avidin/streptavidin. |

| Length | Reduces steric hindrance between the biomolecule and the binding protein. precisepeg.com |

| Biocompatibility | PEG is generally considered non-immunogenic and biocompatible. conju-probe.com |

Optimizing Biotin-Avidin/Streptavidin Interaction Post-Conjugation

The ultimate goal of biotinylation is often the high-affinity interaction with avidin or streptavidin (Kd ≈ 10-15 M). thermofisher.com The design of the linker directly impacts the efficiency of this interaction. A spacer arm of sufficient length is crucial to bridge the distance between the conjugated biomolecule and the biotin-binding pocket of avidin or streptavidin. acs.org

The PEG3 spacer in Biotin-PEG3-CH2CH2NHBoc provides an adequate length to ensure that the biotin is accessible for binding without being sterically hindered by the surface of the labeled molecule. nih.gov Theoretical and experimental studies have shown that the flexibility and length of PEG spacers play a significant role in the structural and thermodynamic behavior of the biotin-streptavidin binding event at a surface. nih.gov The ability of the PEG chain to stretch and orient the biotin for optimal presentation to the binding pocket is a key factor in achieving high-efficiency binding. nih.gov

Advanced Bioconjugation Techniques Utilizing Biotin-PEG3-CH2CH2NHBoc Derivatives

The fundamental structure of Biotin-PEG3-CH2CH2NHBoc can be further modified to create derivatives for more advanced and specific bioconjugation strategies. By leveraging the deprotected primary amine, a variety of functional groups can be introduced, expanding the utility of this linker.

For instance, the primary amine can be reacted with bifunctional crosslinkers to introduce new reactive moieties. An example would be the reaction with an NHS-ester-maleimide crosslinker. This would result in a biotin-PEG3-linker terminating in a maleimide (B117702) group, which is highly specific for reacting with thiol groups, such as those found on cysteine residues in proteins. This approach allows for a more targeted conjugation strategy compared to the less specific reaction with primary amines.

Furthermore, derivatives of Biotin-PEG3-CH2CH2NHBoc are instrumental in the construction of more complex molecular architectures. For example, the deprotected amine can be used as a point of attachment for dendrimeric structures, allowing for the creation of multivalent biotin reagents. Such multivalent reagents can lead to enhanced signal amplification in detection assays.

The primary amine can also be a handle for the attachment of other functionalities, such as fluorescent dyes or drug molecules, creating multifunctional bioconjugates. For example, a fluorescent dye with an NHS ester group could be reacted with the deprotected amine of Biotin-PEG3-CH2CH2NH2 to create a fluorescent biotinylating agent. This would allow for simultaneous detection and visualization of the biotinylated target.

The versatility of the primary amine, once deprotected, makes Biotin-PEG3-CH2CH2NHBoc a foundational building block for a wide array of advanced bioconjugation applications, including in the fields of diagnostics, drug delivery, and proteomics. axispharm.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azide (B81097) Variants

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific click chemistry reaction used to form a stable triazole linkage between an azide and a terminal alkyne. For this strategy, an azide-functionalized version of the biotin-PEG3 linker, such as Biotin-PEG3-azide, is employed. tocris.comcaymanchem.com This reaction is not a direct application of Biotin-PEG3-CH2CH2NHBoc but rather of its azide-containing analog.

The process involves the reaction of Biotin-PEG3-azide with a biomolecule that has been previously modified to contain a terminal alkyne group. The reaction is catalyzed by a Copper(I) species, which is typically generated in situ from a Copper(II) salt (e.g., copper sulfate) and a reducing agent (e.g., sodium ascorbate). medchemexpress.com The Cu(I) catalyst orchestrates the [3+2] cycloaddition, leading to the formation of a covalent 1,4-disubstituted 1,2,3-triazole ring, which securely links the biotin-PEG3 moiety to the target molecule. medchemexpress.comtocris.com This method has been utilized for covalently tagging proteins and functionalizing nanostructured biointerfaces. caymanchem.com

| Feature | Description |

| Biotin Reagent | Biotin-PEG3-azide |

| Target Functional Group | Terminal Alkyne (-C≡CH) |

| Catalyst | Copper(I) (Cu⁺) |

| Resulting Linkage | 1,4-disubstituted 1,2,3-triazole |

| Key Advantage | High efficiency and specificity of the reaction. |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cyclooctyne (B158145) Variants

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative click chemistry pathway that proceeds without the need for a cytotoxic copper catalyst. caymanchem.com This makes it particularly suitable for applications in living systems. Similar to CuAAC, this strategy utilizes an azide-functionalized biotin linker, Biotin-PEG3-azide. selleckchem.com

In SPAAC, the azide group of Biotin-PEG3-azide reacts with a strained alkyne, typically a cyclooctyne derivative such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). medchemexpress.com The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition reaction, allowing it to proceed rapidly at physiological temperatures and pH without a catalyst. medchemexpress.comselleckchem.com This bioorthogonal reaction forms a stable triazole linkage, enabling the efficient labeling of alkyne-modified biomolecules. caymanchem.com

| Feature | Description |

| Biotin Reagent | Biotin-PEG3-azide |

| Target Functional Group | Strained Cyclooctyne (e.g., DBCO, BCN) |

| Catalyst | None (Copper-free) |

| Resulting Linkage | Triazole (regioisomeric mixture) |

| Key Advantage | Bioorthogonality; suitable for use in living cells due to the absence of a toxic catalyst. caymanchem.com |

Amine-Reactive Biotinylation via NHS Esters with Deprotected Amine

This strategy directly utilizes the core structure of Biotin-PEG3-CH2CH2NHBoc. The first step involves the removal of the acid-labile Boc protecting group to expose the terminal primary amine, yielding Biotin-PEG3-amine. axispharm.com This deprotected amine serves as a nucleophile that can react with electrophilic groups to form stable covalent bonds.

Specifically, the primary amine of Biotin-PEG3-amine can be conjugated to molecules containing N-hydroxysuccinimide (NHS) esters. broadpharm.comaxispharm.com NHS esters are common amine-reactive functional groups that react with primary amines under mild alkaline conditions (typically pH 7-9) to form a highly stable amide bond. broadpharm.commedkoo.com This reaction is a widely used method for labeling proteins, peptides, and other biomolecules that have been pre-activated with an NHS ester. The reaction releases N-hydroxysuccinimide as a byproduct. thermofisher.com

| Feature | Description |

| Biotin Reagent | Biotin-PEG3-amine (from deprotection of Biotin-PEG3-CH2CH2NHBoc) |

| Target Functional Group | N-hydroxysuccinimide (NHS) ester |

| Reaction pH | Typically 7-9 |

| Resulting Linkage | Amide (-CO-NH-) |

| Key Advantage | Forms a very stable, covalent amide bond under mild aqueous conditions. broadpharm.com |

Carboxylic Acid Coupling with Deprotected Amine (e.g., EDC/HATU)

This approach also begins with the deprotection of Biotin-PEG3-CH2CH2NHBoc to generate the reactive Biotin-PEG3-amine. The exposed primary amine is then used to label biomolecules at their carboxylic acid groups (-COOH), which are present at the C-terminus of proteins and in the side chains of aspartic acid and glutamic acid residues. aatbio.combioscience.co.uk

The formation of an amide bond between the amine of the biotin linker and the carboxyl group of the target molecule requires the use of a coupling agent or carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). vectorlabs.comconju-probe.comgbiosciences.com EDC activates the carboxyl group, making it susceptible to nucleophilic attack by the primary amine of the biotin linker. thermofisher.com This reaction is often performed in a slightly acidic buffer (e.g., MES buffer at pH 4.7-5.5) and may include an additive like NHS to improve efficiency and create a more stable intermediate. thermofisher.com Another highly efficient coupling agent used for this purpose is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which can offer faster reactions and less epimerization. broadpharm.combpsbioscience.compeptide.com It is crucial to use buffers free of extraneous amines or carboxylates, as these can compete in the reaction. gbiosciences.com

| Feature | Description |

| Biotin Reagent | Biotin-PEG3-amine (from deprotection of Biotin-PEG3-CH2CH2NHBoc) |

| Target Functional Group | Carboxylic Acid (-COOH) |

| Coupling Agents | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU |

| Resulting Linkage | Amide (-CO-NH-) |

| Key Advantage | Allows for site-specific labeling on carboxyl groups, an alternative to more common amine-reactive strategies. thermofisher.com |

Applications in Advanced Biological and Materials Research

Probe Design and Molecular Labeling Methodologies

The versatility of Biotin-PEG3-CH2CH2NHBoc lends itself to several advanced labeling and detection strategies. The strategic placement of its functional groups allows for precise and efficient modification of biomolecules.

Biotin-PEG3-CH2CH2NHBoc serves as a key reagent for the non-enzymatic covalent tagging of biomolecules. The core of this application lies in the reactivity of the terminal amine group after the removal of the tert-Butyloxycarbonyl (Boc) protecting group. Once deprotected, the primary amine can readily react with various functional groups on biomolecules, such as carboxylic acids or activated esters (e.g., N-hydroxysuccinimide esters), to form stable amide bonds. aatbio.comaxispharm.comvectorlabs.com This covalent linkage ensures a durable attachment of the biotin-PEG3 moiety to the target molecule, which can be a protein, peptide, or other biomolecule. axispharm.com

The PEG3 spacer provides flexibility and hydrophilicity, which helps to minimize steric hindrance and reduces the aggregation of the labeled proteins in solution. aatbio.comaxispharm.com This method of biotinylation is widely employed to facilitate the detection and purification of proteins and other biomolecules. vectorlabs.com

Table 1: Reactive Partners for Non-Enzymatic Covalent Tagging

| Functional Group on Biomolecule | Reactive Partner on Deprotected Biotin-PEG3-Linker | Resulting Covalent Bond |

|---|---|---|

| Carboxylic Acid (-COOH) | Primary Amine (-NH2) | Amide (-CO-NH-) |

While the primary amine of deprotected Biotin-PEG3-CH2CH2NHBoc is reactive towards common biological functional groups, the core structure can be further modified to create bioorthogonal probes. Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. nih.govnih.gov

For instance, the terminal amine can be chemically converted into an azide (B81097) group. The resulting Biotin-PEG3-azide is a click chemistry reagent that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN groups. medchemexpress.com These bioorthogonal reactions are highly specific and efficient, making them ideal for labeling and visualizing biomolecules, such as glycans, within a cellular context. nih.govresearchgate.net This adaptability allows researchers to design probes for in vivo imaging and tracking of specific molecular targets. nih.gov

One of the most prominent applications of biotinylated compounds, including those derived from Biotin-PEG3-CH2CH2NHBoc, is in the affinity purification of biomolecules. vectorlabs.com This technique leverages the extraordinarily strong and specific non-covalent interaction between biotin (B1667282) and avidin (B1170675) or streptavidin. thermofisher.com

In a typical pull-down assay, a biotinylated "bait" protein is immobilized on a solid support coated with streptavidin, such as agarose (B213101) or magnetic beads. fishersci.co.uk This complex is then incubated with a cell lysate or other complex biological sample containing potential "prey" proteins. If a prey protein interacts with the bait, it will be captured on the solid support. After washing away non-specifically bound proteins, the bait-prey complex can be eluted and analyzed, for example, by Western blotting or mass spectrometry, to identify the interacting partners. fishersci.co.uknih.gov The PEG spacer in Biotin-PEG3-CH2CH2NHBoc is advantageous in this context as it extends the biotin moiety away from the biomolecule, reducing steric hindrance and facilitating its interaction with the binding pocket of streptavidin. aatbio.com

Table 2: Steps in a Typical Biotin-Based Pull-Down Assay

| Step | Description |

|---|---|

| 1. Immobilization | The biotinylated bait protein is captured on a streptavidin-coated solid support. |

| 2. Binding | The immobilized bait is incubated with a cell lysate containing potential prey proteins. |

| 3. Washing | Non-specifically bound proteins are washed away. |

| 4. Elution | The specifically bound prey protein (or the entire bait-prey complex) is eluted from the support. |

Contributions to Ligand-Receptor Interaction Studies

The unique properties of Biotin-PEG3-CH2CH2NHBoc also make it a valuable tool for investigating the intricate dynamics of ligand-receptor interactions, both at the surface level and in terms of their fundamental binding kinetics.

Biotin-PEG3-CH2CH2NHBoc and similar biotinylated molecules are instrumental in the engineering of nanostructured biointerfaces for studying molecular interactions. mdpi.com Techniques like Surface Plasmon Resonance (SPR) rely on the controlled immobilization of one interacting partner onto a sensor surface. nih.govnih.gov

By functionalizing a sensor chip with streptavidin, biotinylated ligands (such as proteins, peptides, or nucleic acids) can be specifically and stably captured on the surface. nih.gov This oriented immobilization is crucial for ensuring that the ligand's binding site is accessible to its receptor, which is then flowed over the surface. The PEG linker in Biotin-PEG3-CH2CH2NHBoc can play a role in optimizing the presentation of the biotinylated molecule on the surface by extending it from the surface and preventing non-specific interactions. nih.gov This approach allows for the real-time, label-free analysis of binding kinetics and affinities. nih.gov Similarly, biotinylated molecules can be used to functionalize gold nanoparticles, which can then be used in various bioanalytical assays. mdpi.comnih.gov

The interaction between biotin and avidin or streptavidin is one of the strongest known non-covalent biological interactions, characterized by a very low dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. thermofisher.complos.orgacs.org The bond formation is rapid, and the resulting complex is highly stable against changes in pH, temperature, and denaturing agents. thermofisher.com

While the core biotin-streptavidin interaction is well-characterized, the conjugation of biotin to other molecules via linkers like PEG can influence the binding kinetics. Studies have shown that as the molecular weight of the PEG chain increases, the equilibrium dissociation constant of the PEGylated biotin with avidin can increase, indicating a slight reduction in binding affinity. nih.gov For example, the Kd for PEGylated biotins can be around 10⁻⁸ M, compared to 10⁻¹⁵ M for free biotin. nih.gov This modulation of binding affinity by the PEG linker is an important consideration in the design of biotinylated probes and assays. The rate constant for the binding of biotin to streptavidin is on the order of 10⁷ M⁻¹s⁻¹. researchgate.net

Table 3: Comparison of Dissociation Constants (Kd)

| Biotin Form | Interacting Protein | Approximate Kd (M) |

|---|---|---|

| Free Biotin | Avidin/Streptavidin | 10⁻¹⁵ thermofisher.comnih.govplos.org |

Role in Molecular Recognition Systems Beyond Avidin-Biotin

While the biotin-avidin interaction is the most prominent application of biotinylated compounds, the underlying principles of molecular recognition are being extended to novel synthetic systems. The quest for orthogonal self-assembly systems that can operate alongside the biotin-avidin pair has led to the exploration of synthetic mimics. nih.gov These systems aim to replicate the high affinity and specificity of natural recognition pairs.

The role of Biotin-PEG3-CH2CH2NHBoc in this context is primarily as a versatile building block. The Boc-protected amine allows for its covalent attachment to various molecular scaffolds. After deprotection, the newly exposed amine can be used to link to synthetic recognition motifs, such as water-soluble cyclophanes, which are capable of encapsulating small hydrophobic guest molecules. nih.gov This strategy allows researchers to construct complex architectures where one part of the system can be designed to interact with avidin, while another part, functionalized via the PEG linker, engages in a completely different, synthetic recognition event.

Furthermore, alternatives to the streptavidin-biotin immobilization strategy are being developed, such as systems based on the high-affinity interaction between DNA binding proteins and their specific DNA binding sites. nih.gov While not directly involving Biotin-PEG3-CH2CH2NHBoc, these developments highlight the ongoing effort to expand the molecular recognition toolkit available to researchers, a field to which versatile linkers like Biotin-PEG3-CH2CH2NHBoc can contribute by enabling the construction of novel, multifunctional molecular probes.

Applications in Materials Science and Surface Functionalization

The ability to modify surfaces at the molecular level is fundamental to the development of advanced biomaterials and diagnostic platforms. Biotin-PEG3-CH2CH2NHBoc is instrumental in this field due to the combined properties of its constituent parts.

PEG-Modified Functional Coatings for Enhanced Biocompatibility

Polyethylene (B3416737) glycol (PEG) is widely used to create biocompatible surfaces that resist non-specific protein adsorption, a phenomenon known as bio-fouling. nih.gov Surfaces coated with PEG exhibit non-immunogenic and non-antigenic properties. nih.gov The PEG3 spacer in Biotin-PEG3-CH2CH2NHBoc contributes to this effect when the molecule is immobilized on a surface.

The synthesis of such coatings often involves a multi-step process where the Boc-protected amine plays a crucial role. For instance, a surface can be functionalized with a molecule that reacts with the biotin end of the linker. The Boc group protects the amine during this initial step. Subsequently, the Boc group can be removed under acidic conditions, exposing a reactive amine on the surface. broadpharm.comaxispharm.com This amine can then be used to attach other molecules, creating a multifunctional, biocompatible coating. This controlled, stepwise functionalization is critical for creating complex surfaces with specific biological activities.

| Feature | Description | Reference |

| Reduced Protein Adsorption | PEG chains create a hydrophilic barrier that repels proteins from the surface. | nih.gov |

| Enhanced Biocompatibility | PEG coatings are known to be non-immunogenic and non-antigenic. | nih.gov |

| Controlled Functionalization | The Boc-protecting group allows for sequential attachment of different molecules. | broadpharm.comaxispharm.com |

Surface Immobilization Techniques for Biosensing and Assay Development

The immobilization of bioreceptors, such as antibodies or nucleic acids, is a critical step in the development of biosensors and other diagnostic assays. mdpi.comresearchgate.net The biotin-streptavidin interaction, due to its extremely high affinity, is a widely used method for achieving stable and oriented immobilization. mdpi.com

Biotin-PEG3-CH2CH2NHBoc is an ideal reagent for this purpose. The molecule can be attached to a sensor surface through various chemical strategies. Once immobilized, and typically after deprotection of the Boc group if further functionalization is desired, the biotin moiety serves as a specific anchor for streptavidin or avidin conjugates. The PEG spacer ensures that the biotin is readily accessible and minimizes steric hindrance, allowing for efficient binding. nih.govresearchgate.net This approach has been used to immobilize enzymes and antibodies on sensor chips for kinetic studies and diagnostic applications. nih.govresearchgate.net

| Immobilization Strategy | Principle | Key Advantage | Reference |

| Biotin-Streptavidin | High-affinity non-covalent interaction between biotin and streptavidin. | Strong and stable immobilization, allows for oriented attachment. | mdpi.com |

| Covalent Attachment | Formation of a stable covalent bond between the linker and the surface. | Permanent and robust attachment. | mdpi.com |

| Self-Assembled Monolayers | Spontaneous organization of molecules on a surface. | Creates well-ordered and densely packed layers. | nih.gov |

Integration into Nanomaterial Constructs (e.g., Gold Nanoparticle Probes)

Gold nanoparticles (AuNPs) are widely used in biomedical research due to their unique optical and electronic properties. nih.gov Functionalizing AuNPs with biomolecules allows for their use as probes in various detection and imaging applications. nih.govnanopartz.com

Biotin-PEG3-CH2CH2NHBoc and similar biotin-PEG linkers are used to create highly sensitive and specific AuNP probes. nih.gov The linker can be attached to the gold surface, often through a thiol group incorporated at the opposite end of the molecule. The biotin group then allows for the attachment of streptavidin-conjugated detection molecules. The PEG spacer is crucial in this application, as it extends the biotin away from the nanoparticle surface, making it more accessible for binding and reducing non-specific interactions with other proteins. nih.govnih.gov These biotinylated AuNP probes have been successfully used for the simultaneous detection of nucleic acids and proteins in microarray-based assays. nih.gov

Advanced Methodologies in Proteomics and Nucleic Acid Research

Protein Functionalization for Biochemical Assays (e.g., SDS-PAGE, Western Blot)

The labeling of proteins and nucleic acids with biotin is a fundamental technique in molecular biology. nih.gov Biotinylated molecules can be easily detected using streptavidin or avidin conjugates, which are often linked to enzymes (for colorimetric or chemiluminescent detection) or fluorophores.

Biotin-PEG3-CH2CH2NHBoc, after deprotection of the amine, can be used to biotinylate proteins. The primary amine of the deprotected linker can react with activated carboxyl groups on proteins (e.g., on aspartate or glutamate (B1630785) residues) to form a stable amide bond. gbiosciences.com This process, known as biotinylation, allows for the sensitive detection of the protein of interest in assays such as Western blotting and ELISA. The PEG spacer in the linker can improve the water solubility of the labeled protein and reduce the likelihood of aggregation. gbiosciences.com This method provides a non-radioactive and highly sensitive means of studying protein-protein and protein-nucleic acid interactions. nih.gov

Labeling of DNA and Oligonucleotides for Downstream Analysis

The covalent attachment of biotin to DNA and oligonucleotides is a fundamental technique in molecular biology, enabling the detection, purification, and manipulation of nucleic acids. The compound Biotin-PEG3-CH2CH2NHBoc, through its reactive amine group (after deprotection of the Boc group), can be conjugated to nucleic acids for these purposes. The integrated polyethylene glycol (PEG) spacer arm is a key feature, as it enhances the water solubility of the resulting biotinylated molecule and reduces steric hindrance, which ensures more efficient binding of the biotin moiety to avidin or streptavidin. lumiprobe.combiochempeg.com

Biotin-labeled DNA and oligonucleotides are instrumental in a variety of downstream analytical techniques. nih.gov One primary application is in nucleic acid hybridization assays, where biotinylated probes can detect specific DNA or RNA sequences in complex mixtures. nih.gov This non-radioactive detection method offers a safer alternative to traditional radiolabeling. nih.gov The strong and specific interaction between biotin and streptavidin (or avidin) is harnessed for the visualization of these hybridization events. nih.gov

Furthermore, biotinylated nucleic acids are extensively used in pull-down assays to study DNA-protein and RNA-protein interactions. nih.gov In these experiments, a biotin-labeled DNA or RNA oligonucleotide corresponding to a specific binding sequence is immobilized on streptavidin-coated beads. nih.gov This complex is then incubated with cell lysates, and proteins that bind to the nucleic acid sequence can be isolated, identified, and characterized. nih.gov The use of biotinylated probes in conjunction with streptavidin-conjugated resins allows for the efficient capture and subsequent analysis of these binding complexes. nih.gov

The table below summarizes the key applications of biotin-labeled DNA and oligonucleotides, for which Biotin-PEG3-CH2CH2NHBoc can be a suitable labeling reagent.

| Application | Description | Purpose |

| Nucleic Acid Hybridization | Biotinylated probes bind to complementary DNA or RNA sequences. | Detection and quantification of specific nucleic acid sequences. |

| Pull-Down Assays | Immobilized biotinylated nucleic acids are used to capture binding partners from complex mixtures. | Identification and characterization of DNA- and RNA-binding proteins. |

| Solid-Phase Capture | Biotinylated DNA or oligonucleotides are immobilized on streptavidin-coated surfaces. | Purification of specific nucleic acids or their binding partners; use in biosensors. |

Development of Proteolysis Targeting Chimeras (PROTACs) as Chemical Tools

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as powerful chemical tools for targeted protein degradation. sigmaaldrich.com A PROTAC consists of two key ligands connected by a chemical linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. sigmaaldrich.com This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. sigmaaldrich.com The linker component of a PROTAC is crucial for its efficacy, influencing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase). nih.gov

The biotin moiety of Biotin-PEG3-CH2CH2NHBoc can serve multiple purposes in the development of PROTACs as chemical tools. While not typically the target-binding ligand itself in a therapeutic PROTAC, the biotin can be used as a versatile handle for analytical applications. For instance, a biotinylated PROTAC can be used in pull-down assays to verify the engagement of the PROTAC with its intended target protein and the recruited E3 ligase. Furthermore, biotinylated PROTACs can be employed to study the formation of the ternary complex and to identify other potential binding partners.

The table below outlines the components of a PROTAC and the potential role of Biotin-PEG3-CH2CH2NHBoc in its construction.

| PROTAC Component | Function | Relevance of Biotin-PEG3-CH2CH2NHBoc |

| Target Protein Ligand | Binds to the protein of interest that is targeted for degradation. | The Boc-protected amine can be used to conjugate this ligand. |

| Linker | Connects the two ligands and influences the ternary complex formation. | The PEG3 portion serves as a flexible and soluble linker. |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., CRBN, VHL). | The Boc-protected amine can be used to conjugate this ligand. |

| Analytical Handle | Facilitates the study and validation of the PROTAC's mechanism of action. | The biotin moiety can be used for pull-down assays and other analytical techniques. |

Future Directions and Emerging Research Avenues

Innovations in Biotin-PEG Linker Architectures

The linker component of a bioconjugate is critical, influencing stability, solubility, pharmacokinetics, and the efficacy of the payload release. frontiersin.org Innovations in linker design are focused on creating more sophisticated molecules that go beyond simply connecting biotin (B1667282) to a target.

One major area of innovation is the development of cleavable linkers . While Biotin-PEG3-CH2CH2NHBoc has a stable backbone, derivatives can be designed with specific cleavage sites. These linkers remain stable in circulation but are designed to break apart under specific conditions, such as the acidic environment of a lysosome or in the presence of specific enzymes overexpressed in tumor cells. nih.gov Common cleavable motifs include acid-cleavable hydrazones, enzyme-cleavable peptides (like Val-Cit), and redox-sensitive disulfide bonds. nih.govmdpi.comnih.gov The design of novel cleavable PEG linkers can enable the decoupling of the PEG and protein components during analysis, simplifying characterization and allowing for precise identification of attachment sites. nih.gov

Conversely, non-cleavable linkers are also being refined to enhance plasma stability and ensure that the entire conjugate is internalized and degraded within the target cell. nih.gov The architecture of these linkers is being modified to include features that provide steric hindrance, which can protect the linker from premature degradation and modulate the stability of the conjugate. frontiersin.org

The length and composition of the PEG chain itself are also key targets for innovation. While the "PEG3" in the subject compound denotes a short chain, research is exploring a range of PEG lengths to optimize properties. Longer PEG chains can enhance water solubility and reduce immunogenicity, while shorter chains may improve stability in certain contexts. Computational studies have shown that optimizing PEG chain length is crucial for maximizing interactions with biological targets, such as DNA. nih.gov Furthermore, the structure of the PEG itself is evolving, with multi-arm or branched PEG structures being developed to create complex molecular assemblies or hydrogels. researchgate.netaxispharm.com

Expansion of Biotin-PEG3-CH2CH2NHBoc Derivatives in Multi-Omics Research

Multi-omics approaches, which simultaneously analyze multiple types of biological molecules (e.g., proteins, nucleic acids, metabolites), are revolutionizing systems biology. The biotin tag is an invaluable tool in this field due to its high-affinity interaction with streptavidin, which can be used for capture, enrichment, and detection. biochempeg.com

In proteomics , biotin-PEG derivatives are used as chemical probes to identify and quantify protein interactions and post-translational modifications. For example, a stable biotin conjugate was used to bind and identify stress-related proteins from bacterial cell lysates using mass spectrometry. nih.gov Derivatives of Biotin-PEG3-CH2CH2NHBoc can be synthesized with reactive groups tailored to label specific classes of proteins or enzymes, facilitating their isolation and identification from complex biological mixtures.

The expansion into multi-biomolecule analysis represents a significant emerging avenue. Researchers have developed universal probes using biotin-PEG-linked gold nanoparticles for the simultaneous detection of both nucleic acids (like microRNAs) and proteins from a single sample. nih.gov This combinatorial assay approach allows for a more integrated view of cellular processes. nih.gov By modifying the terminal Boc-protected amine of Biotin-PEG3-CH2CH2NHBoc, researchers can attach probes specific to different classes of biomolecules, enabling the creation of versatile tools for high-throughput, array-based multi-omics studies.

Integration into Advanced Analytical and Imaging Techniques

The strong and specific biotin-streptavidin interaction is being leveraged to integrate biotinylated molecules into a new generation of highly sensitive analytical and imaging platforms.

In advanced imaging , biotin-PEG linkers are used to attach targeting moieties to imaging agents like quantum dots or nanoparticles. axispharm.com For instance, nanoparticles can be functionalized with biotin-PEG derivatives for use as contrast agents in Magnetic Resonance Imaging (MRI). mdpi.com This strategy allows for targeted accumulation of the contrast agent in specific tissues or cells, enhancing signal and providing not just anatomical but also functional and metabolic information. mdpi.com The PEG linker plays a crucial role by improving the solubility and biocompatibility of these nanoparticle systems. nih.gov

Biotin-PEG conjugates are also central to the development of high-throughput analytical assays . Microarray assays based on biotin-PEG-linked gold nanoparticle probes have demonstrated sensitive detection of both protein and nucleic acid biomarkers. nih.gov The biotin linker allows the probes to be captured on a streptavidin-coated surface for detection. nih.gov The flexibility of the PEG chain helps to reduce non-specific binding and steric hindrance, increasing the specificity and sensitivity of the assay. biochempeg.comnih.gov

Theoretical and Computational Approaches in Bioconjugate Design

The design of effective bioconjugates is increasingly being guided by theoretical and computational methods, allowing for a more rational and less trial-and-error-based approach. These tools are used to predict and optimize the properties of linkers and conjugates before synthesis.

Molecular docking simulations are a powerful tool for optimizing linker design. In one study, docking simulations were used to evaluate how different PEG chain lengths in a series of biotin-PEG-naphthalimide derivatives affected their ability to intercalate with DNA. nih.gov The simulations successfully identified that a PEG linker with four units (PEG4) provided the strongest interaction, guiding the synthesis of the most potent candidate compound. nih.gov

Computational binding analysis is also used to refine and understand protein-ligand interactions. In the development of a computationally designed protein, a DIG-PEG3-biotin conjugate was used as the target ligand. nih.gov Next-generation sequencing was then employed to create a comprehensive binding fitness map, evaluating thousands of variants to identify mutations that enhanced binding affinity. nih.gov This combination of computational design and high-throughput experimental screening provides detailed feedback for improving the design methodology. nih.gov These approaches can be applied to model how conjugates containing Biotin-PEG3-CH2CH2NHBoc interact with their targets, helping to optimize linker length and conformation for maximum efficacy and specificity.

Q & A

Q. How should researchers design experiments to evaluate the impact of NHBoc deprotection on the biological activity of Biotin-PEG3-CH2CH2NHBoc conjugates?

- Comparative Study : Prepare two conjugate batches—one with intact NHBoc and one deprotected. Test binding affinity (SPR) and cellular uptake (flow cytometry) to isolate the Boc group’s role in activity.

- Control : Include a non-deprotected conjugate treated with neutral pH buffers to rule out pH effects .

Methodological Best Practices

- Reproducibility : Document synthesis batches with lot-specific NMR and HPLC data. Report reaction conditions (temperature, solvent ratios) per guidelines in .

- Ethical Compliance : Adhere to NIH preclinical reporting standards for experimental replication (e.g., detailed animal/cell line sourcing) .

- Data Validation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and avoid common pitfalls in experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.